molecular formula C8H18ClN B2844718 (2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride CAS No. 69682-14-0

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride

Cat. No. B2844718
CAS RN: 69682-14-0
M. Wt: 163.69
InChI Key: CEDJUMOWFACOGK-AYNSSBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been synthesized by various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

ESR Spin Probes in Ionic Liquids

The study of spin probes, including derivatives of tetramethylpiperidine, in ionic liquids provides insights into their reorientation correlation times and interactions. These findings are crucial for understanding the dynamics and specific interactions of such compounds in ionic environments, potentially applicable to the study of "(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride" in similar contexts (Stoesser et al., 2006).

Synthesis and Structural Characterization of Organotin(IV) Dithiocarboxylates

Research on the synthesis and biocidal activities of organotin(IV) dithiocarboxylates showcases the structural versatility and biological potential of compounds involving piperidine derivatives. These studies highlight the importance of structural characterization in understanding the biological activities of these compounds, which may extend to the applications of "(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride" (ZIA-UR-REHMAN et al., 2009).

Peptide Syntheses Using Trimethylbenzyl Esters

The utilization of trimethylbenzyl esters, including those related to piperidine, in peptide synthesis, illustrates the compound's relevance in creating specific peptide sequences under mild conditions. This application is significant for the development of pharmaceuticals and research into peptide-based biological processes (Stewart, 1967).

Synthesis of Analogues of Trimethoprim

A study on the synthesis of analogues of trimethoprim, utilizing lithiated derivatives of dimethoxypyrimidine, indicates the potential of piperidine derivatives in the synthesis of biologically active compounds. This research may suggest pathways for the synthesis of related compounds using "(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride" (Plé et al., 1991).

Hydrophobic and Hydrophilic Interactions in Mixed Systems

Investigations into the interactions of trimethylpyridine with water, especially in the context of hydrophobic and hydrophilic behaviors, provide a foundation for understanding the solubility and interaction dynamics of similar compounds, including "(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride" (Marczak & Banaś, 2001).

properties

IUPAC Name

(2R,6S)-2,4,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6-4-7(2)9-8(3)5-6;/h6-9H,4-5H2,1-3H3;1H/t6?,7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDJUMOWFACOGK-OPZYXJLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride

CAS RN

69682-14-0
Record name rac-(2R,4r,6S)-2,4,6-trimethylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.